2-[(2-methyl-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-[(2-methyl-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methyl-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of 2-methyl-3-nitrobenzoic acid with 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(2-methyl-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, organic solvents like ethanol or methanol.
Major Products
Reduction: 2-[(2-methyl-3-aminobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-methyl-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: The compound is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(2-methyl-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain kinases involved in cell proliferation and survival . The compound may also interact with voltage-gated sodium channels, contributing to its potential as an anesthetic .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Raloxifene: A benzothiophene derivative used as a selective estrogen receptor modulator.
Uniqueness
2-[(2-methyl-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its specific structural features, such as the presence of both a nitro group and a cyclopenta[b]thiophene ring.
Properties
Molecular Formula |
C16H15N3O4S |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[(2-methyl-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H15N3O4S/c1-8-9(4-2-6-11(8)19(22)23)15(21)18-16-13(14(17)20)10-5-3-7-12(10)24-16/h2,4,6H,3,5,7H2,1H3,(H2,17,20)(H,18,21) |
InChI Key |
GWZHRLAPTMJFSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N |
Origin of Product |
United States |
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